An In-Depth Technical Guide to 2-Bromo-3-chloropyrazine: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Bromo-3-chloropyrazine: A Versatile Heterocyclic Building Block
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 2-Bromo-3-chloropyrazine. We will delve into its core properties, synthesis, reactivity, and safe handling, providing expert insights into its application as a strategic building block in modern medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
2-Bromo-3-chloropyrazine is a di-halogenated pyrazine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. Its unique substitution pattern, featuring two different halogens on adjacent carbons, offers a platform for selective and sequential functionalization.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1206250-01-2 .[1]
Physicochemical Data Summary
The physical and chemical properties of a compound are foundational to its application, dictating suitable reaction conditions, solvent systems, and purification strategies. The key data for 2-Bromo-3-chloropyrazine are summarized below. It is important to note that while some experimental data is available, certain parameters are based on validated computational predictions.
| Property | Value | Source(s) |
| CAS Number | 1206250-01-2 | [1] |
| Molecular Formula | C₄H₂BrClN₂ | [2] |
| Molecular Weight | 193.43 g/mol | [2] |
| Boiling Point | 220.4 °C (Predicted) | |
| Topological Polar Surface Area | 25.8 Ų | [2] |
| XLogP3 | 1.8 | [2] |
| SMILES | C1=CN=C(C(=N1)Cl)Br | |
| InChIKey | OTZUKTGQTUYRCH-UHFFFAOYSA-N | N/A |
These properties suggest a compound with moderate lipophilicity (XLogP3 of 1.8) and a structure amenable to a variety of organic solvents. The distinct halogen substituents are the key to its synthetic utility.
Synthesis and Mechanistic Rationale
While multiple synthetic routes to halogenated pyrazines exist, a common and reliable strategy for introducing a bromine atom onto an electron-deficient heterocyclic ring, such as a pyrazine, is the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate, offering high yields and regiochemical control.
A proposed, chemically sound pathway for the synthesis of 2-Bromo-3-chloropyrazine begins with the commercially available precursor, 3-amino-2-chloropyrazine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Bromo-3-chloropyrazine via a Sandmeyer reaction.
Step-by-Step Protocol and Causality
Objective: To synthesize 2-Bromo-3-chloropyrazine from 3-amino-2-chloropyrazine.
Materials:
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3-amino-2-chloropyrazine
-
Hydrobromic acid (HBr, 48% aq.)
-
Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-2-chloropyrazine (1.0 eq) in aqueous hydrobromic acid at room temperature.
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Cool the resulting solution to 0-5 °C using an ice-salt bath. The low temperature is critical to ensure the stability of the in-situ formed diazonium salt, which is prone to decomposition at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. This addition often results in the vigorous evolution of nitrogen gas as the diazonium group is displaced by the bromide ion, catalyzed by the copper salt.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel to obtain pure 2-Bromo-3-chloropyrazine.
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Key Reactions and Applications in Drug Discovery
The synthetic value of 2-Bromo-3-chloropyrazine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise elaboration of the pyrazine core, a highly desirable feature for building molecular complexity in drug discovery programs.[3]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][5] For 2-Bromo-3-chloropyrazine, this reaction can be controlled to occur selectively at the C2 position.
Caption: Selective Suzuki-Miyaura coupling at the C-Br bond of 2-Bromo-3-chloropyrazine.
This initial coupling leaves the C-Cl bond intact, providing a handle for a subsequent, often more forcing, cross-coupling reaction to introduce a second point of diversity.
General Protocol for Selective Suzuki Coupling
This protocol is a robust starting point and may require optimization for specific substrates.[6]
Objective: To synthesize a 2-aryl-3-chloropyrazine derivative.
Materials:
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2-Bromo-3-chloropyrazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1)
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-chloropyrazine, the arylboronic acid, the palladium catalyst, and the base. The use of an inert atmosphere is crucial as the active Pd(0) species in the catalytic cycle is sensitive to oxygen.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another measure to prevent oxidation of the catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Predicted ¹H NMR Spectrum
While an experimentally verified spectrum is the gold standard, the ¹H NMR spectrum of 2-Bromo-3-chloropyrazine can be reliably predicted based on fundamental principles. The molecule possesses two protons on the pyrazine ring at positions C5 and C6, which are chemically non-equivalent.
-
H5 Proton: This proton is adjacent to a nitrogen atom and is coupled to the H6 proton. It is expected to appear as a doublet.
-
H6 Proton: This proton is also adjacent to a nitrogen atom and is coupled to the H5 proton. It will also appear as a doublet.
Both protons are on an electron-deficient aromatic ring, so their chemical shifts are expected to be in the downfield region, likely between δ 8.0 and 8.5 ppm . The coupling constant (³J) between these two adjacent protons should be in the range of 2-3 Hz, which is typical for pyrazine systems.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, publicly available Safety Data Sheet (SDS) for CAS 1206250-01-2 is not readily found, data from structurally similar halogenated heterocycles (e.g., 2-Bromo-6-chloropyrazine) can provide guidance for safe handling.[7] The compound should be treated as potentially hazardous.
| Hazard Category | Precautionary Measures |
| Contact Hazard | Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[7][8] |
| Inhalation Hazard | May cause respiratory irritation. Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] |
| Ingestion Hazard | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |
Conclusion
2-Bromo-3-chloropyrazine (CAS: 1206250-01-2) is a strategically important heterocyclic building block for pharmaceutical and agrochemical research. Its value is derived from the differential reactivity of its C-Br and C-Cl bonds, which enables chemists to perform selective, sequential cross-coupling reactions. This guide has provided a technical overview of its properties, a robust protocol for its synthesis, and a practical guide to its application in the powerful Suzuki-Miyaura coupling reaction. By understanding the chemical principles and adhering to strict safety protocols, researchers can effectively leverage this versatile intermediate to accelerate the discovery of novel, complex molecules.
References
[9] LookChem. (n.d.). Cas 1206250-01-2, 2-BroMo-3-chloropyrazine. Retrieved from [Link]
[2] Angene Chemical. (n.d.). 2-Bromo-3-chloropyrazine. Retrieved from [Link]
[4] Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
[5] Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
[3] NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
Sources
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. echemi.com [echemi.com]
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